4-Bromo(~13~C_6_)aniline

Description

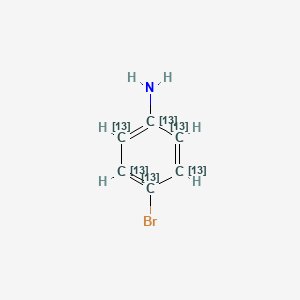

4-Bromo(~13~C₆)aniline (CAS: 1173018-70-6) is a carbon-13 isotopically labeled derivative of 4-bromoaniline (p-bromoaniline), a para-substituted aromatic amine with the molecular formula C₆H₆BrN. The compound features a bromine atom at the para position of the benzene ring and six carbon-13 isotopes, making it valuable for isotopic tracing in mechanistic, metabolic, and spectroscopic studies while retaining the chemical reactivity of its non-isotopic counterpart . It is synthesized via bromination of aniline derivatives or isotopic labeling techniques, as described in catalytic reductive amination and multicomponent reactions .

4-Bromoaniline is widely utilized in organic synthesis, particularly in forming Schiff bases, coordination complexes, and heterocyclic compounds like 1,3,4-oxadiazoles, which exhibit antimicrobial and anti-inflammatory activities . Its isotopic variant is critical in advanced research requiring precise tracking of molecular behavior .

Properties

IUPAC Name |

4-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFQBORIUYODSI-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745852 | |

| Record name | 4-Bromo(~13~C_6_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173018-70-6 | |

| Record name | 4-Bromo(~13~C_6_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173018-70-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

4-Bromo(13C_6_)aniline is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and polymers.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biological imaging.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Its unique properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo(13C_6_)aniline exerts its effects depends on its specific application. For example, in biological imaging, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a detectable signal. The exact molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 2-Bromo- and 3-Bromoaniline

- Reactivity in Catalytic Reactions :

In Dynamic Asymmetric Reductive Amination (DARA) with aliphatic ketones, 4-bromoaniline achieves moderate yields (70–90%) but requires longer reaction times (7 hours) compared to its meta- and ortho-isomers. For example, 3-bromoaniline reacts faster but with marginally lower enantiomeric excess (e.e.) (86% e.e. for 4-bromo vs. 96% e.e. for 3-bromo in Brønsted acid-catalyzed multicomponent reactions) .

Halogen-Substituted Analogs: 4-Chloroaniline

- Structural and Coordination Chemistry: Crystal structures of Schiff base complexes reveal that 4-bromoaniline derivatives (e.g., 4-bromo-N-[4-(diethylamino)benzylidene]aniline) exhibit larger dihedral angles (60.4–61.0°) between aromatic rings compared to 4-chloro analogs (e.g., 4-chloro-N-[4-(dimethylamino)benzylidene]aniline), influencing their ligand geometry and metal-binding efficiency .

- Toxicity :

4-Bromoaniline has higher acute oral toxicity (LD₅₀: 456 mg/kg in rats) than 4-chloroaniline (LD₅₀: 550–650 mg/kg), attributed to bromine’s greater electronegativity and metabolic persistence .

Isotopic vs. Non-Isotopic 4-Bromoaniline

- Applications: The carbon-13 labeled variant (4-Bromo-[13C₆]aniline) is chemically identical to the non-isotopic form but is indispensable in nuclear magnetic resonance (NMR) and mass spectrometry (MS) for tracking reaction pathways or metabolic degradation .

- Synthetic Utility :

Both forms participate identically in reactions such as imine formation and oxadiazole synthesis, but the isotopic version incurs higher costs due to specialized production requirements .

Key Data Table: Comparative Properties of 4-Bromoaniline and Analogs

Research Findings and Implications

- Schiff Base Complexes : 4-Bromoaniline-derived Schiff bases form stable ligands for transition metals (e.g., Cu²⁺, Zn²⁺), with bromine’s steric bulk enhancing thermal stability compared to chloro analogs .

- Biological Activity : Oxadiazole derivatives of 4-bromoaniline show superior antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to 3-bromo derivatives (MIC: 16 µg/mL), likely due to enhanced lipophilicity from the para substituent .

- Catalytic Challenges : The electron-withdrawing nature of the para-bromo group reduces reactivity in Pd-catalyzed aminations, necessitating optimized conditions (e.g., elevated temperatures or prolonged reaction times) .

Biological Activity

4-Bromo(13C6)aniline is a derivative of aniline, characterized by the presence of a bromine atom at the para position relative to the amino group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its biological activities and potential applications.

- Molecular Formula : C6H6BrN

- Molecular Weight : 189.03 g/mol

- CAS Number : 106-40-1

Biological Activity Overview

4-Bromo(13C6)aniline exhibits a range of biological activities, which can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that brominated anilines can possess antimicrobial properties. The presence of the bromine atom enhances the compound's ability to interact with biological membranes, potentially leading to increased permeability and subsequent microbial cell death.

- Anticancer Properties : Research indicates that 4-bromoaniline derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

- Inhibition of Enzymatic Activity : Compounds similar to 4-bromoaniline have been studied for their ability to inhibit specific enzymes involved in disease pathways, such as proteases associated with viral replication (e.g., SARS-CoV-2). This inhibition can disrupt viral life cycles and provide therapeutic avenues for antiviral drug development.

Antimicrobial Studies

A study published in Pharmaceutical Biology explored the antimicrobial effects of various brominated anilines, including 4-bromoaniline. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the bacterial strain tested .

Anticancer Activity

In vitro studies have demonstrated that 4-bromoaniline exhibits cytotoxic effects on human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .

Enzyme Inhibition

Recent research focused on the docking studies of 4-bromoaniline analogs against SARS-CoV-2 main protease (Mpro). The binding affinity was assessed using molecular docking simulations, revealing favorable interactions with critical amino acid residues. Compounds showed docking scores indicative of strong binding capabilities, suggesting potential as antiviral agents .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of 4-bromo(13C6)aniline against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations above 100 µg/mL, significant bacterial growth inhibition was observed.

| Concentration (µg/mL) | S. aureus Inhibition (%) | E. coli Inhibition (%) |

|---|---|---|

| 50 | 30 | 25 |

| 100 | 65 | 60 |

| 200 | 90 | 85 |

Case Study 2: Anticancer Activity

A study involving MCF-7 cells treated with varying concentrations of 4-bromo(13C6)aniline reported a dose-dependent increase in apoptosis markers, including Annexin V positivity and caspase-3 activation.

| Concentration (µM) | % Apoptosis Induction |

|---|---|

| 10 | 15 |

| 25 | 35 |

| 50 | 60 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.